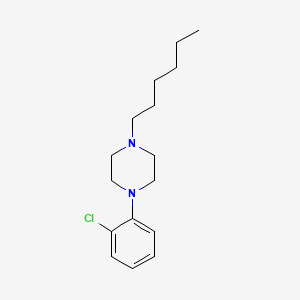

1-(2-Chlorophenyl)-4-hexylpiperazine

Description

BenchChem offers high-quality 1-(2-Chlorophenyl)-4-hexylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chlorophenyl)-4-hexylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)-4-hexylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25ClN2/c1-2-3-4-7-10-18-11-13-19(14-12-18)16-9-6-5-8-15(16)17/h5-6,8-9H,2-4,7,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGOQWICKIRIIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1CCN(CC1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(2-Chlorophenyl)-4-hexylpiperazine chemical structure and properties

An In-Depth Technical Guide to 1-(2-Chlorophenyl)-4-hexylpiperazine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylpiperazine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] These scaffolds are integral to the design of ligands targeting a variety of receptors, particularly within the central nervous system (CNS).[3] This guide provides a detailed technical overview of a specific derivative, 1-(2-Chlorophenyl)-4-hexylpiperazine, a molecule of interest for its potential applications in drug discovery and neuroscience research. We will explore its chemical structure, physicochemical properties, a robust synthetic pathway, and methods for its analytical characterization. This document is intended to serve as a comprehensive resource for researchers engaged in the synthesis and evaluation of novel piperazine-based compounds.

The introduction of specific substituents onto the piperazine ring system allows for the fine-tuning of a molecule's pharmacological profile. The 1-(2-chlorophenyl)piperazine core is a well-established pharmacophore known to interact with various neurotransmitter receptors.[4][5] The addition of a hexyl group at the N4 position significantly increases the lipophilicity of the parent molecule, which can have profound effects on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The properties of 1-(2-Chlorophenyl)-4-hexylpiperazine are determined by its constituent parts: the polar piperazine ring, the aromatic and electron-withdrawing 2-chlorophenyl group, and the nonpolar hexyl chain.

Molecular Structure

The core structure consists of a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. The N1 nitrogen is substituted with a 2-chlorophenyl group, and the N4 nitrogen is alkylated with a hexyl group.

Caption: Chemical structure of 1-(2-Chlorophenyl)-4-hexylpiperazine.

Physicochemical Data

The following table summarizes the key computed and estimated physicochemical properties for 1-(2-Chlorophenyl)-4-hexylpiperazine. These values are crucial for predicting its behavior in biological systems and for designing experimental protocols. Properties for the parent compound, 1-(2-Chlorophenyl)piperazine, are included for comparison.[6][7]

| Property | 1-(2-Chlorophenyl)-4-hexylpiperazine (Estimated) | 1-(2-Chlorophenyl)piperazine (Experimental/Computed) |

| IUPAC Name | 1-(2-chlorophenyl)-4-hexylpiperazine | 1-(2-chlorophenyl)piperazine[6] |

| CAS Number | Not available | 39512-50-0[6] |

| Molecular Formula | C₁₆H₂₅ClN₂ | C₁₀H₁₃ClN₂[6] |

| Molecular Weight | 280.84 g/mol | 196.67 g/mol [6] |

| Appearance | Expected to be a liquid or low-melting solid | Colorless to light yellow clear liquid |

| Boiling Point | > 135 °C / 5 mmHg | 135 °C / 5 mmHg |

| Melting Point | Lower than parent compound | 153-154 °C (as hydrochloride salt)[7] |

| XLogP3 (Lipophilicity) | ~4.5 | 2.0[6] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Ethanol) | Soluble in organic solvents[8] |

Synthesis of 1-(2-Chlorophenyl)-4-hexylpiperazine

The synthesis of N-arylpiperazines is a well-established field in organic chemistry, with several reliable methods available.[1][9] The most direct and industrially scalable approach for preparing 1-(2-Chlorophenyl)-4-hexylpiperazine is through the N-alkylation of 1-(2-chlorophenyl)piperazine with a suitable hexyl electrophile.

Synthetic Workflow

The proposed synthesis is a two-step process starting from commercially available reagents. The first step involves the synthesis of the N-arylpiperazine intermediate, followed by the final alkylation step.

Caption: General synthetic workflow for 1-(2-Chlorophenyl)-4-hexylpiperazine.

Detailed Experimental Protocol: N-Alkylation

This protocol describes the synthesis of the target compound from the commercially available precursor, 1-(2-chlorophenyl)piperazine.

Materials:

-

1-(2-chlorophenyl)piperazine (1.0 eq)

-

1-Bromohexane (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Acetonitrile (CH₃CN)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(2-chlorophenyl)piperazine (1.0 eq) and potassium carbonate (2.5 eq).

-

Solvent Addition: Add a sufficient volume of acetonitrile to dissolve the reactants and form a stirrable suspension.

-

Reagent Addition: Add 1-bromohexane (1.2 eq) to the reaction mixture dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the resulting residue in ethyl acetate and wash sequentially with deionized water (2x) and brine (1x).

-

-

Drying and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-(2-Chlorophenyl)-4-hexylpiperazine.

-

Causality Behind Experimental Choices:

-

Base (K₂CO₃): Potassium carbonate is a mild inorganic base used to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the nucleophilic substitution reaction. This prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic.

-

Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism without interfering with the nucleophile or electrophile. Its boiling point allows for the reaction to be conducted at an elevated temperature to increase the reaction rate.

-

Excess Reagent (1-Bromohexane): A slight excess of the alkylating agent is used to ensure the complete consumption of the starting piperazine.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from any unreacted starting materials and byproducts.

Analytical Characterization

The identity and purity of the synthesized 1-(2-Chlorophenyl)-4-hexylpiperazine must be confirmed through various analytical techniques.

| Analytical Method | Expected Results |

| ¹H NMR | The spectrum should show characteristic signals for the aromatic protons of the chlorophenyl group, the methylene protons of the piperazine ring, and the aliphatic protons of the hexyl chain, with appropriate chemical shifts and coupling patterns. |

| ¹³C NMR | The spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the piperazine carbons, and the hexyl chain carbons. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (280.84 for C₁₆H₂₅ClN₂). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for C-H (aromatic and aliphatic), C-N, and C-Cl bonds. |

| High-Performance Liquid Chromatography (HPLC) | HPLC analysis can be used to determine the purity of the compound. A single major peak should be observed under optimized chromatographic conditions.[10] |

Potential Applications and Pharmacological Relevance

Arylpiperazine derivatives are a well-known class of compounds with a wide range of biological activities, primarily targeting CNS receptors.[2][3] The 1-(m-chlorophenyl)piperazine (mCPP) analogue, for instance, is a known serotonin receptor agonist with psychostimulant and anxiogenic effects.[12][13]

The 1-(2-chlorophenyl)piperazine moiety in the target molecule suggests a potential for interaction with serotonergic and/or dopaminergic systems. The introduction of an electron-withdrawing group like chlorine on the phenyl ring is often favorable for antidepressant activity.[3] The hexyl chain, by increasing lipophilicity, may enhance the compound's ability to cross the blood-brain barrier, a critical factor for CNS-acting drugs.

This compound could serve as a valuable tool for:

-

Lead Optimization: As a scaffold for the development of novel CNS agents with tailored selectivity and pharmacokinetic profiles.

-

Pharmacological Probes: To investigate the structure-activity relationships of arylpiperazine-based ligands at various G-protein coupled receptors.

-

Therapeutic Development: As a starting point for the design of new treatments for disorders such as depression, anxiety, or pain, where modulation of monoamine neurotransmitter systems is a key therapeutic strategy.[14]

Further research, including in vitro receptor binding assays and in vivo behavioral studies, is necessary to fully elucidate the pharmacological profile of 1-(2-Chlorophenyl)-4-hexylpiperazine.

Conclusion

1-(2-Chlorophenyl)-4-hexylpiperazine represents an interesting molecular entity within the pharmacologically significant class of N-arylpiperazines. This guide has provided a comprehensive overview of its chemical structure, physicochemical properties, a detailed and logical synthetic protocol, and the necessary analytical methods for its characterization. The structural features of this compound—a proven pharmacophore combined with a lipophilic side chain—make it a compelling candidate for further investigation in the field of drug discovery and development, particularly for applications targeting the central nervous system. The information presented herein serves as a foundational resource for researchers aiming to synthesize and explore the potential of this and related compounds.

References

-

A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules. Available at: [Link]

-

Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. European Journal of Medicinal Chemistry. Available at: [Link]

-

A General and Convenient Synthesis of N-Aryl Piperazines. Tetrahedron Letters. Available at: [Link]

- Method for synthesis of chiral n-arylpiperazines. Google Patents.

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

A comparative pharmacological study of trazodone, etoperidone and 1-(m-chlorophenyl)piperazine. Pharmacological Research Communications. Available at: [Link]

-

Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]

-

1-(2-Chlorophenyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine. PubChem. Available at: [Link]

-

1-(2-Chlorophenyl)piperazine. PubChem. Available at: [Link]

-

para-Chlorophenylpiperazine. Grokipedia. Available at: [Link]

-

meta-Chlorophenylpiperazine. Wikipedia. Available at: [Link]

-

Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules. Available at: [Link]

-

1-(2-Chlorophenyl)piperazine. CAS Common Chemistry. Available at: [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. A comparative pharmacological study of trazodone, etoperidone and 1-(m-chlorophenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. 1-(2-Chlorophenyl)piperazine(39512-50-0) 1H NMR [m.chemicalbook.com]

- 12. etd.auburn.edu [etd.auburn.edu]

- 13. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Predicted Mechanism of Action of 1-(2-Chlorophenyl)-4-hexylpiperazine at Serotonin Receptors

Executive Summary

This guide provides a comprehensive technical analysis of the predicted pharmacological profile of 1-(2-Chlorophenyl)-4-hexylpiperazine, a novel arylpiperazine derivative. While direct experimental data for this specific molecule is not extensively available in public literature, its mechanism of action can be reliably inferred from the well-characterized pharmacology of its core scaffold, 1-(2-chlorophenyl)piperazine (oCPP), and related N-substituted arylpiperazines. This document synthesizes existing data to build a robust hypothesis of its interactions with serotonin (5-HT) receptors. We predict this compound will exhibit high affinity for 5-HT1A and 5-HT2A receptors, likely acting as a 5-HT1A partial agonist and a potent 5-HT2A antagonist. The N-hexyl substitution is anticipated to significantly increase lipophilicity, potentially enhancing receptor affinity and modifying its pharmacokinetic profile. This guide details the foundational pharmacology, predicted signaling pathways, and provides validated, step-by-step experimental protocols for the empirical characterization of this and similar compounds.

Introduction: The Arylpiperazine Scaffold in Neuropharmacology

The N-arylpiperazine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active therapeutic agents.[1][2] These compounds are particularly known for their interactions with aminergic G-protein coupled receptors (GPCRs), including serotonin and dopamine receptors.[3] The specific substitution pattern on both the aryl ring and the second piperazine nitrogen dictates the affinity, selectivity, and functional activity at these targets.

The subject of this guide, 1-(2-Chlorophenyl)-4-hexylpiperazine, combines two key structural features:

-

1-(2-Chlorophenyl)piperazine (oCPP) Core: This moiety is a known active metabolite of several clinically used drugs (e.g., trazodone, nefazodone) and is recognized for its complex serotonergic profile.[4] The ortho-chloro substitution on the phenyl ring is a critical determinant of its receptor interaction profile.[5]

-

N-Hexyl Chain: The substitution of a six-carbon alkyl chain at the N4 position introduces significant lipophilicity. This modification is expected to influence the compound's ability to cross the blood-brain barrier and may modulate its interaction within the hydrophobic pockets of target receptors.[6]

This guide will deconstruct the likely pharmacology of the target compound by examining the known properties of its core and the predictable influence of its lipophilic tail.

Predicted Pharmacological Profile

Based on the extensive literature on oCPP and analogous structures, we can construct a high-confidence predicted profile for 1-(2-Chlorophenyl)-4-hexylpiperazine.

Predicted Receptor Binding Affinity

The primary targets are predicted to be within the serotonin receptor family, with additional potential activity at adrenergic and dopaminergic receptors. Arylpiperazines frequently exhibit a "multi-target" profile.[2][3]

-

5-HT1A Receptor: High affinity is expected. Many arylpiperazine derivatives are potent 5-HT1A ligands, often acting as partial or full agonists.[7][8][9] This interaction is foundational to the anxiolytic and antidepressant effects of many related drugs.

-

5-HT2A Receptor: High affinity is predicted, likely with antagonist properties. The oCPP scaffold is a known constituent of 5-HT2A antagonists.[5] This activity is linked to antipsychotic effects and improvements in sleep architecture.

-

Serotonin Transporter (SERT): Moderate affinity may be present. The related compound m-chlorophenylpiperazine (mCPP) shows appreciable affinity for SERT, suggesting that oCPP derivatives could also interact with the transporter.[10]

-

Other Receptors (α1-Adrenergic, D2): Arylpiperazines often show affinity for α1-adrenergic receptors, which can contribute to side effects like orthostatic hypotension.[2] The ortho-substitution on the phenyl ring is known to influence dopamine D2 receptor binding.[5]

The N-hexyl group, by increasing lipophilicity, may non-selectively enhance binding affinity across multiple targets compared to the parent oCPP scaffold.

Table 1: Representative Binding Affinities (Ki, nM) of Structurally Related Arylpiperazines Data synthesized from multiple sources for illustrative purposes. Direct testing is required for the title compound.

| Compound/Scaffold | 5-HT1A | 5-HT2A | 5-HT2C | α1-Adrenergic | D2 | SERT |

| 1-(2-Chlorophenyl)piperazine (oCPP) | High | High | Moderate | Moderate | Moderate | Low-Moderate |

| Trazodone (contains oCPP) | 16 | 2.5 | 5.4 | 5.6 | >1000 | 160 |

| Aripiprazole (contains dichlorophenylpiperazine) | 1.7 | 3.4 | 15 | 57 | 0.34 | >1000 |

| Buspirone | 1.1 | 138 | 398 | - | 417 | >10000 |

Predicted Functional Activity

The functional consequence of receptor binding is critical to defining the compound's overall effect.

-

5-HT1A Receptor Partial Agonism: This is the most probable activity. As a Gi/o-coupled receptor, activation leads to the inhibition of adenylyl cyclase, reducing cAMP levels, and opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization. Partial agonism provides a modulatory effect, enhancing serotonergic tone in low-serotonin states while preventing overstimulation.

-

5-HT2A Receptor Antagonism: This is also highly probable. The 5-HT2A receptor is Gq/11-coupled. Its activation by serotonin stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. Antagonism of this pathway is a key mechanism of atypical antipsychotics.[5]

In-Depth Mechanistic Analysis: Key Signaling Pathways

The 5-HT2A (Gq) Signaling Cascade (Predicted Antagonism)

The primary mechanism of 5-HT2A receptor signaling involves the activation of the Gq alpha subunit. 1-(2-Chlorophenyl)-4-hexylpiperazine is predicted to act as a competitive antagonist, occupying the orthosteric binding site and preventing serotonin from activating this cascade.

Caption: Predicted antagonist action at the 5-HT2A Gq-coupled signaling pathway.

Essential Experimental Protocols for Characterization

To empirically validate the predicted profile, a series of standard, self-validating pharmacological assays are required. The causality behind these experimental choices is to first determine if and how strongly the compound binds (Affinity) and then to determine what it does upon binding (Function).

Protocol 1: Radioligand Competitive Binding Assay (Affinity Determination)

Objective: To determine the binding affinity (Ki) of 1-(2-Chlorophenyl)-4-hexylpiperazine for a target receptor (e.g., 5-HT2A) by measuring its ability to displace a known high-affinity radioligand.

Methodology Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]Ketanserin (a selective 5-HT2A antagonist), prepared in assay buffer to a final concentration of ~0.5 nM.

-

Test Compound: Prepare a 10 mM stock of 1-(2-Chlorophenyl)-4-hexylpiperazine in DMSO. Perform serial dilutions in assay buffer to create a 10-point concentration curve (e.g., 100 µM to 10 pM).

-

Receptor Source: Use commercially available cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor. Dilute in assay buffer to a concentration of 10-20 µg protein per well.

-

-

Assay Plate Setup (96-well plate):

-

Total Binding (TB): 50 µL buffer + 50 µL radioligand + 100 µL membrane suspension. (Represents 100% binding).

-

Non-Specific Binding (NSB): 50 µL of a high concentration of a non-labeled competitor (e.g., 10 µM Mianserin) + 50 µL radioligand + 100 µL membrane suspension. (Represents background).

-

Test Compound Wells: 50 µL of each test compound dilution + 50 µL radioligand + 100 µL membrane suspension.

-

-

Incubation: Seal the plate and incubate at room temperature for 60 minutes with gentle agitation to allow binding to reach equilibrium.

-

Harvesting: Rapidly aspirate the contents of each well onto a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. Immediately wash the filters 3-4 times with ice-cold assay buffer to separate bound from unbound radioligand.

-

Quantification: Dry the filter mat. Place it in a sample bag with scintillation cocktail and count the retained radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.

-

Data Analysis (Trustworthiness & Validation):

-

Calculate percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)]).

-

Plot % Inhibition versus the log concentration of the test compound.

-

Fit the data to a four-parameter logistic (sigmoidal) curve using software like GraphPad Prism to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to the affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. A valid assay will have a clear sigmoidal curve and low NSB (<10% of TB).

-

Protocol 2: IP-One HTRF® Functional Assay (Antagonism Determination)

Objective: To determine the functional potency (IC₅₀ or Kb) of 1-(2-Chlorophenyl)-4-hexylpiperazine as a 5-HT2A receptor antagonist by measuring its ability to block serotonin-induced inositol monophosphate (IP1) accumulation. IP1 is a stable downstream metabolite of IP3.

Step-by-Step Protocol:

-

Cell Culture: Culture HEK293 cells expressing the human 5-HT2A receptor in appropriate media. Seed cells into a 384-well white plate and grow to ~90% confluency.

-

Compound Preparation:

-

Agonist: Prepare a stock of Serotonin. For antagonist mode, a concentration that yields 80% of the maximal response (EC₈₀) is typically used (e.g., 10 nM).

-

Test Antagonist: Prepare a 10-point serial dilution of 1-(2-Chlorophenyl)-4-hexylpiperazine.

-

-

Assay Procedure (Antagonist Mode):

-

Wash cells with stimulation buffer.

-

Add the test antagonist dilutions to the wells. Incubate for 15-30 minutes to allow the antagonist to bind to the receptors.

-

Add the EC₈₀ concentration of Serotonin to all wells (except for the basal control).

-

Incubate for 60 minutes at 37°C to allow for Gq signaling and IP1 accumulation.

-

-

Lysis and Detection (using a commercial kit, e.g., from Cisbio):

-

Lyse the cells by adding the kit's specific lysis buffer containing the HTRF® detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor).

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Quantification: Read the plate on an HTRF®-compatible reader, measuring fluorescence emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of IP1 produced.

-

Data Analysis (Trustworthiness & Validation):

-

Calculate the antagonist response as a percentage of the control response (Serotonin EC₈₀ alone).

-

Plot the percent response versus the log concentration of the antagonist.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of antagonist that blocks 50% of the agonist-induced signal).

-

The antagonist equilibrium dissociation constant (Kb) can be calculated using the Gaddum equation . A valid experiment includes controls for basal activity (no agonist) and maximal activity (agonist alone), showing a clear dose-dependent inhibition by the test compound.

-

Discussion and Future Directions

The analysis presented in this guide provides a strong, literature-supported framework for understanding the likely mechanism of action of 1-(2-Chlorophenyl)-4-hexylpiperazine. The prediction is that of a multi-target ligand with a dominant profile as a 5-HT1A partial agonist and 5-HT2A antagonist. The N-hexyl group is a key structural feature that differentiates it from its parent scaffold, oCPP, and is predicted to enhance its potency and brain penetrance.

Empirical validation using the detailed protocols is the critical next step. Future research should also include:

-

Receptor Selectivity Profiling: A broad screen (e.g., Eurofins SafetyScreen) to identify off-target activities.

-

In Vivo Studies: Animal models of anxiety, depression, or psychosis to correlate in vitro activity with behavioral outcomes.[7]

-

Pharmacokinetic Profiling: ADME (Absorption, Distribution, Metabolism, Excretion) studies to understand the compound's stability and disposition in vivo. The oCPP moiety is known to be metabolized by CYP2D6, which should be investigated for this derivative.[4]

By systematically applying these principles and methodologies, researchers can fully elucidate the therapeutic potential of this novel chemical entity.

References

-

Taylor & Francis. (2023, December 11). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. [Link]

-

Taylor & Francis. (2023, May 15). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. [Link]

-

Seba M C, et al. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]

-

Grokipedia. para-Chlorophenylpiperazine. [Link]

-

ResearchGate. (2025, September 11). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. [Link]

-

PubMed. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. [Link]

-

PubMed. Effect of meta-chlorophenylpiperazine (mCPP), a central serotonin agonist and vascular serotonin receptor antagonist, on blood pressure in SHR. [Link]

-

ResearchGate. (2025, August 7). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. [Link]

-

MDPI. (2021, December 29). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. [Link]

-

PubMed. (2018, June 1). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. [Link]

-

MDPI. (2021, November 20). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. [Link]

-

Semantic Scholar. (2024, September 19). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 1-(2-Chlorophenyl)-4-hexylpiperazine Affinity Profiling

[1]

Executive Summary & Chemical Context

1-(2-Chlorophenyl)-4-hexylpiperazine represents a specific subclass of long-chain arylpiperazines (LCAPs) .[1] While the 2-chlorophenylpiperazine (oCPP) head group is a privileged scaffold known for mixed serotonergic (5-HT) and dopaminergic (D2/D3/D4) activity, the addition of the n-hexyl tail fundamentally alters its physicochemical profile.[1]

In drug development, this compound serves primarily as a lipophilic probe or a linker-intermediate in the synthesis of bitopic ligands (e.g., Aripiprazole analogs).[2][3] The hexyl chain targets the hydrophobic accessory pocket of the D2 receptor, potentially enhancing affinity but complicating assay dynamics due to high lipophilicity.[2][3]

Key Technical Challenge: The C6-alkyl chain significantly increases LogP, leading to high non-specific binding (NSB) on plasticware and filtration matrices.[3] This guide details a self-validating protocol designed to mitigate these artifacts and accurately determine the inhibition constant (

Pharmacophore & SAR Logic

To understand the affinity of this molecule, one must deconstruct it into two pharmacophoric elements: the Orthosteric Head and the Hydrophobic Tail .[3]

Structural Logic (DOT Visualization)

The following diagram illustrates the Structure-Activity Relationship (SAR) driving the affinity of this ligand.

Caption: SAR decomposition of the ligand. The basic nitrogen of the piperazine forms a salt bridge with Asp114 (D2), while the hexyl chain occupies the hydrophobic accessory channel.[2][3]

Validated Protocol: Radioligand Competition Binding

Objective: Determine the

Critical Advisory: Due to the hexyl chain, this compound is "sticky."[2][3] Standard filtration without pretreatment will yield false inhibition data (pseudo-affinity).[1][3]

Reagents & Materials

-

Membrane Source: CHO-K1 cells stably expressing human D2L (D2 long) receptor (

pmol/mg protein).[1][2] -

Radioligand:

-Raclopride (Specific Activity: 70–87 Ci/mmol).[1][3] Concentration fixed at -

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM

, 1.5 mM -

NSB Determinant: (+)–Butaclamol (1

M) or Haloperidol (10

Step-by-Step Workflow

| Step | Action | Technical Rationale (Causality) |

| 1. Pre-treatment | Soak GF/B filters in 0.3% Polyethylenimine (PEI) for >2 hours at 4°C. | CRITICAL: The cationic PEI neutralizes the negative charge of glass fibers, preventing the lipophilic hexyl-piperazine from sticking to the filter (reducing NSB).[3] |

| 2. Dilution | Dissolve test compound in 100% DMSO (10 mM stock). Serial dilute in buffer + 0.1% BSA. | BSA acts as a carrier protein to keep the lipophilic ligand in solution during dilution.[3] |

| 3. Incubation | In 96-well plates, combine: • 50 | Total volume 200 |

| 4.[1][3] Termination | Rapid vacuum filtration using a cell harvester.[1][3][4] Wash 3x with ice-cold buffer.[1][3][4][5] | Ice-cold buffer prevents dissociation of the bound radioligand during the wash step.[1][3] |

| 5. Detection | Dry filters, add scintillant, and count (LSC). | Quantifies the remaining radioligand bound to the receptor.[3] |

Assay Workflow Diagram (DOT)

Caption: Operational workflow for high-lipophilicity ligand binding assays. Note the parallel filter preparation track.

Data Analysis & Interpretation

Calculating Affinity ( )

Raw CPM (Counts Per Minute) data must be converted to % Specific Binding.[1][3] The

The Cheng-Prusoff Equation is mandatory for converting

Where:

-

= Concentration of radioligand used (nM).[1][3]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> - = Dissociation constant of the radioligand (experimentally determined via Saturation Binding).[3]

Expected Results

Based on SAR data for N-alkyl-arylpiperazines:

-

Expected

(D2): 10 nM – 150 nM.[1][3] -

Interpretation: The compound is likely a moderate-to-high affinity ligand.[1][3] The hexyl chain usually improves affinity over the ethyl/propyl analogs due to hydrophobic interactions, but may reduce selectivity against 5-HT1A.[2][3]

-

Hill Slope: Should be near -1.0. A slope significantly < -1.0 suggests negative cooperativity or multiple binding sites (common if the concentration range is too wide and hits low-affinity sites).[1][3]

Selectivity & Cross-Reactivity (Safety Profiling)

Researchers must be aware that 1-(2-chlorophenyl)-4-hexylpiperazine is not D2 selective .[1] The oCPP head group dictates a "dirty" profile.[1]

References

-

Glennon, R. A., et al. (1986).[2][3] "N-(Phthalimidoalkyl) derivatives of serotonergic agents: A common pharmacophore?" Journal of Medicinal Chemistry.

- Context: Foundational SAR establishing the role of alkyl chain length in arylpiperazine binding.

-

Hackling, A., et al. (2003).[2][3][6] "N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands." Journal of Medicinal Chemistry.

- Context: Detailed protocols for D2/D3 binding assays involving lipophilic piperazine deriv

-

Strange, P. G. (2008).[2][3] "Agonist binding, agonist affinity and agonist efficacy at the dopamine D2 receptor." British Journal of Pharmacology.[1][3]

- Context: Authoritative review on interpreting D2 binding data and the difference between affinity and efficacy.

-

Cheng, Y., & Prusoff, W. H. (1973).[2][3][7] "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

Sources

- 1. 1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Novel Arylpiperazine Derivatives in Neuropharmacology Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of novel arylpiperazine derivatives, a cornerstone scaffold in modern neuropharmacology. We will delve into the synthesis, in-vitro characterization, preclinical evaluation, and future directions of these versatile compounds, grounding our discussion in field-proven insights and validated protocols.

Part 1: The Arylpiperazine Scaffold: A Privileged Structure in CNS Drug Discovery

Introduction to Arylpiperazines: Versatility and Therapeutic Impact

The arylpiperazine scaffold is a remarkably versatile and privileged structure in the design of centrally acting drugs. Its modular nature allows for systematic chemical modifications, enabling the fine-tuning of pharmacological profiles to achieve desired therapeutic effects.[1][2] This has led to the development of numerous successful drugs targeting a range of neurological and psychiatric disorders, including antipsychotics like aripiprazole, anxiolytics such as buspirone, and antidepressants.[2][3] The core of their therapeutic action lies in their ability to modulate key neurotransmitter systems, primarily the serotonergic and dopaminergic pathways, which are deeply implicated in the pathophysiology of these conditions.[4][5]

Core Structure and Pharmacophore Elements

The archetypal long-chain arylpiperazine consists of three key pharmacophoric elements: the aryl group (Ar), the central piperazine ring, and a flexible linker chain connected to a terminal fragment.[6] Each component plays a critical role in the molecule's interaction with its biological targets.

-

Aryl Group: This moiety is a primary determinant of receptor affinity and selectivity. Substitutions on this aromatic ring dictate interactions with specific residues within the receptor's binding pocket.

-

Piperazine Ring: The basic nitrogen atom (N1) of the piperazine ring is typically protonated at physiological pH and forms a crucial ionic interaction with a conserved aspartate residue in the third transmembrane domain (TM3) of aminergic G-protein coupled receptors (GPCRs).

-

Linker and Terminal Fragment: The length and rigidity of the linker influence the compound's orientation and access to secondary binding pockets, while the terminal fragment significantly modulates functional activity (agonist, antagonist, or partial agonist) and can introduce interactions with additional receptors, leading to multi-target profiles.[6]

Caption: Core pharmacophoric elements of a long-chain arylpiperazine derivative.

Mechanism of Action: Targeting Serotonin and Dopamine Receptors

Arylpiperazines exert their neuropharmacological effects by binding to and modulating the activity of various serotonin (5-HT) and dopamine (D) receptor subtypes.[2][7] These receptors are GPCRs that, upon activation or inhibition, trigger intracellular signaling cascades that regulate neuronal excitability, neurotransmitter release, and gene expression. For instance, many atypical antipsychotics derive their efficacy from a combination of D2 receptor antagonism and 5-HT2A receptor antagonism or inverse agonism.[2] Anxiolytic effects are often mediated by partial agonism at the 5-HT1A receptor.[8][9] The ability to design molecules that interact with a specific "polypharmacological" profile of multiple receptors is a key strategy for developing drugs with improved efficacy and reduced side effects.

Caption: Arylpiperazine interaction with key CNS receptors and downstream effects.

Part 2: Synthesis of Novel Arylpiperazine Derivatives

Rationale for Synthetic Design: The 'Knowledge-Based' Approach

The design of novel arylpiperazine derivatives is rarely a random process. It is typically a "knowledge-based" endeavor that leverages existing structure-activity relationship (SAR) data.[6] By selecting and combining specific aryl groups, linkers, and terminal fragments from known 5-HT or dopamine receptor ligands, medicinal chemists can rationally design new molecules with a high probability of achieving a desired multi-target profile.[6][10] For example, to design a dual 5-HT1A/5-HT7 agonist, one might combine the biphenyl-piperazine moiety known to drive 5-HT7 agonism with a terminal fragment found in potent 5-HT1A agonists.[10]

General Synthetic Strategy: Nucleophilic Substitution

The most common and versatile method for synthesizing long-chain arylpiperazines involves a nucleophilic substitution reaction. This typically features the reaction of a commercially available or pre-synthesized arylpiperazine with an alkyl halide derivative that contains the desired linker and terminal fragment.[2] The basic N1 nitrogen of the piperazine acts as the nucleophile, displacing a leaving group (e.g., chlorine, bromine) on the alkyl chain.

Caption: General synthetic scheme for arylpiperazine derivatives.

Detailed Experimental Protocol: Synthesis of a Multi-Target Arylpiperazine Ligand

This protocol describes a representative synthesis of an N-{3-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}arylamide, a class of compounds with affinity for the 5-HT1A receptor.[3] This multi-step synthesis demonstrates key reactions in arylpiperazine chemistry.

Step 1: Amide Coupling

-

Dissolve arylpiperazine (1.0 eq) and 3-nitrophenylacetic acid (1.0 eq) in dry N,N-dimethylformamide (DMF).

-

Add triethylamine (1.1 eq) to the solution.

-

Cool the mixture to 10°C in an ice bath.

-

Slowly add propylphosphonic acid anhydride (PPAA) as a coupling agent.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work up the reaction by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate). Purify via column chromatography to yield the intermediate amide.

Step 2: Amide Reduction

-

Dissolve the intermediate amide from Step 1 in dry tetrahydrofuran (THF).

-

Cool the solution to 0°C.

-

Add diborane (B2H6) solution dropwise over 6 hours.

-

Allow the reaction to warm to room temperature for 1 hour, then reflux for 2 hours to ensure complete reduction.

-

Carefully quench the reaction with methanol and concentrate under reduced pressure to yield the nitro-intermediate.

Step 3: Nitro Group Reduction

-

Dissolve the nitro-intermediate from Step 2 in ethanol.

-

Add Raney Nickel catalyst and hydrazine hydrate (NH2NH2).

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Filter the catalyst and concentrate the filtrate to yield the key aniline intermediate.

Step 4: Final Acylation

-

Dissolve the aniline intermediate (1.0 eq) and the desired aryl carboxylic acid (1.0 eq) in dry DMF.

-

Add triethylamine (1.1 eq) followed by PPAA.

-

Stir the reaction at room temperature overnight.

-

Perform an aqueous workup and purify the final product by column chromatography or recrystallization.[3]

Part 3: In Vitro Characterization: From Binding Affinity to Functional Activity

Determining Receptor Affinity: The Radioligand Binding Assay

3.1.1. Principle and Causality: The radioligand binding assay is the gold-standard method for determining the affinity of a test compound for a specific receptor.[11] The principle is based on competition: the novel, unlabeled compound (the "competitor") competes with a known, radioactively labeled ligand (the "radioligand") for binding to the receptor. By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC50 value), we can calculate its equilibrium dissociation constant (Ki), a direct measure of binding affinity. This assay is foundational because it directly quantifies the physical interaction between the compound and its target, which is the prerequisite for any pharmacological effect.

3.1.2. Detailed Protocol: Competitive Radioligand Binding Assay for the 5-HT1A Receptor This protocol is adapted from standard procedures for GPCR binding assays.[9][12][13]

-

Membrane Preparation:

-

Use cell membranes from a cell line (e.g., CHO-K1, HEK293) stably transfected to express the human 5-HT1A receptor.[13]

-

Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

-

Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add 150 µL of diluted membranes (e.g., 10 µg protein/well), 50 µL of assay buffer, and 50 µL of [3H]-8-OH-DPAT (a 5-HT1A agonist radioligand) at a final concentration near its Kd (e.g., 1 nM).[13]

-

Non-Specific Binding (NSB) Wells: Add 150 µL membranes, 50 µL of a high concentration of a non-labeled, known 5-HT1A ligand (e.g., 10 µM Serotonin) to saturate the receptors, and 50 µL of [3H]-8-OH-DPAT.[13]

-

Competition Wells: Add 150 µL membranes, 50 µL of the novel arylpiperazine derivative at various concentrations (e.g., 10-point serial dilution from 10 µM to 0.1 nM), and 50 µL of [3H]-8-OH-DPAT.

-

-

Incubation: Incubate the plate at 37°C for 30-60 minutes with gentle agitation to reach equilibrium.[9]

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[12] This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

-

-

Quantification:

-

Dry the filter mat.

-

Add scintillation cocktail to each filter spot.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition equation using non-linear regression software (e.g., Prism) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

Assessing Functional Activity: The [35S]GTPγS Binding Assay

3.2.1. Principle and Causality: While binding assays measure affinity, they do not reveal whether a compound activates the receptor (agonist), blocks it (antagonist), or reduces its basal activity (inverse agonist). The [35S]GTPγS binding assay is a functional assay that measures the first step in GPCR signal transduction: the exchange of GDP for GTP on the associated G-protein α-subunit.[14][15] A non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS, is used. When an agonist binds and activates the receptor, it promotes the binding of [35S]GTPγS to the G-protein. The amount of incorporated radioactivity is therefore a direct measure of receptor activation. This assay is crucial for determining a compound's efficacy (Emax) and potency (EC50) and differentiating its functional profile.[16][17]

3.2.2. Detailed Protocol: [35S]GTPγS Binding Assay for GPCR Activation This protocol is based on established methods for measuring G-protein activation.[15][16]

-

Reagents and Buffers:

-

Use the same receptor membrane preparation as in the binding assay.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP: Guanosine 5'-diphosphate, to ensure G-proteins are in their inactive state at baseline.

-

[35S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

-

-

Assay Setup (96-well plate format):

-

Basal Binding: Add membranes (20-50 µg protein/well), assay buffer, GDP (e.g., 10 µM final concentration), and [35S]GTPγS (e.g., 0.1 nM final concentration).

-

Non-Specific Binding: Add all components for basal binding plus a high concentration of unlabeled GTPγS (e.g., 10 µM) to saturate G-proteins.

-

Agonist Stimulation: Add membranes, buffer, GDP, [35S]GTPγS, and the novel arylpiperazine derivative at various concentrations.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate, similar to the radioligand binding assay, to capture the membranes with bound [35S]GTPγS.

-

Quantification and Analysis:

-

Measure radioactivity using a scintillation counter.

-

Calculate the net agonist-stimulated binding by subtracting basal binding.

-

Plot the stimulated binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a known full agonist.

-

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the arylpiperazine scaffold has yielded critical insights into the structural requirements for affinity and selectivity at different receptors.

-

The Aryl Moiety: Substitutions at the ortho-, meta-, and para-positions of the phenyl ring dramatically influence receptor selectivity. For example, a 2-methoxyphenyl group is common in high-affinity 5-HT1A ligands, while larger, more complex aryl systems can confer affinity for other receptors like 5-HT7.[8][18]

-

The Linker: The length of the alkyl linker is crucial. A four-carbon (butyl) chain is often optimal for high affinity at 5-HT1A and D2 receptors, though variations can fine-tune selectivity between receptor subtypes.[18]

-

The Terminal Fragment: This part of the molecule is key for modulating functional activity. Bulky, rigid imide structures often lead to antagonist profiles, whereas more flexible amide-containing fragments can result in agonist or partial agonist activity.[10]

Table 1: Quantitative SAR Data for a Series of Arylpiperazine Derivatives

| Compound ID | Aryl Group (Ar) | Linker (n) | Terminal Fragment | 5-HT1A Ki (nM) | 5-HT7 Ki (nM) | D2 Ki (nM) |

| Ref-1 | 2-Methoxyphenyl | 4 | Succinimide | 1.5 | 150 | 85 |

| Mod-1A | 2-Ethoxyphenyl | 4 | Succinimide | 5.2 | 180 | 120 |

| Mod-1B | 3-Chlorophenyl | 4 | Succinimide | 25.6 | 88 | 45 |

| Ref-2 | Biphenyl | 3 | Amide | 23.9 | 45.0 | >1000 |

| Mod-2A | Biphenyl | 4 | Amide | 41.5 | 42.5 | 300 |

| Mod-2B | Biphenyl | 4 | Imidazole | 98.1 | 15.3 | 250 |

(Note: Data is representative and compiled for illustrative purposes based on trends observed in the literature.[2][7][10])

Part 4: Preclinical Evaluation: ADMET and In Vivo Efficacy

CNS Penetration: Crossing the Blood-Brain Barrier (BBB)

For a neuropharmacological agent to be effective, it must cross the highly selective blood-brain barrier (BBB) to reach its targets in the central nervous system.[4] Assessing BBB penetration is a critical step in preclinical development.

4.1.1. In Silico and In Vitro Prediction Models:

-

In Silico Models: Computational tools like the CNS Multi-Parameter Optimization (MPO) score can predict the likelihood of a compound being CNS-active based on its physicochemical properties (e.g., LogP, molecular weight, pKa).[7] These models are invaluable for screening large virtual libraries of compounds at the earliest stages of discovery.[4][19]

-

In Vitro Models: The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput measure of passive diffusion.[5][20] More complex cell-based models, such as the MDCK-MDR1 assay, use kidney cells transfected with human efflux transporters (like P-glycoprotein) to assess whether a compound is actively pumped out of the brain, a common reason for poor CNS penetration.[4][19]

Caption: Experimental workflow for assessing blood-brain barrier penetration.

Metabolic Stability: Predicting Hepatic Clearance

4.2.1. Principle and Causality: The metabolic stability of a compound determines its half-life in the body. Most drugs are cleared by enzymes in the liver, primarily the cytochrome P450 (CYP) family.[1][21] An in vitro metabolic stability assay using liver microsomes—subcellular fractions containing these key enzymes—allows for the rapid prediction of a compound's hepatic clearance.[22][23] A compound that is metabolized too quickly will have a short duration of action and may not be a viable drug candidate.

4.2.2. Detailed Protocol: In Vitro Metabolic Stability Assay This protocol is based on standard procedures using liver microsomes.[1][21][22]

-

Preparation:

-

Thaw pooled human liver microsomes on ice.

-

Prepare a reaction mixture in a phosphate buffer (pH 7.4) containing the test compound (e.g., 1 µM final concentration) and the microsomal protein (e.g., 0.5 mg/mL).[1]

-

Prepare a separate solution of the cofactor NADPH, which is required for CYP enzyme activity.

-

-

Incubation:

-

Pre-incubate the microsome-compound mixture at 37°C for 5 minutes to equilibrate.

-

Initiate the metabolic reaction by adding the NADPH solution.

-

Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

-

-

Reaction Termination:

-

Immediately terminate the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard for analytical quantification. This denatures the enzymes and stops metabolism.

-

-

Analysis:

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

-

-

Data Calculation:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of this line corresponds to the rate of elimination (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) in µL/min/mg protein.

-

In Vivo Behavioral Models: Assessing Therapeutic Potential

4.3.1. Model for Antidepressant-like Activity: The Forced Swim Test (FST) The Forced Swim Test is a widely used rodent behavioral model for screening potential antidepressant drugs.[24][25] The test is based on the observation that when placed in an inescapable cylinder of water, mice will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Clinically effective antidepressants reliably increase the time the animals spend actively swimming or trying to escape, and decrease the time spent immobile.[26][27]

4.3.2. Detailed Protocol: Forced Swim Test in Mice This protocol must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[26][28]

-

Apparatus: A transparent Plexiglas cylinder (e.g., 25-30 cm high, 15-20 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws (e.g., 15 cm).[24]

-

Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the test begins.[26]

-

Drug Administration: Administer the novel arylpiperazine derivative or vehicle control via the appropriate route (e.g., intraperitoneal injection) at a pre-determined time before the test (e.g., 30-60 minutes).

-

Test Procedure:

-

Gently place each mouse into the water-filled cylinder.

-

The test duration is typically 6 minutes.[24]

-

Record the session with a video camera for later scoring.

-

-

Behavioral Scoring:

-

An observer, blind to the experimental conditions, scores the animal's behavior.

-

Typically, the first 2 minutes are considered a habituation period and are not scored.[24][25]

-

During the final 4 minutes, score the duration of immobility , defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.

-

Mobility (swimming or climbing) is scored as any active movement beyond that required for floating.

-

-

Post-Test Care: After the 6-minute session, remove the mouse from the water, gently dry it with a towel, and place it in a clean, dry cage, potentially with a heat source, until it is fully dry and has resumed normal activity.[26]

-

Data Analysis: Compare the mean duration of immobility between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time is indicative of an antidepressant-like effect.

Part 5: Emerging Frontiers and Future Directions

Multi-Target-Directed Ligands for Complex Disorders

The "one-molecule, one-target" paradigm is increasingly being replaced by the development of multi-target-directed ligands (MTDLs). Complex neuropsychiatric disorders like schizophrenia and autism spectrum disorder (ASD) involve dysregulation across multiple neurotransmitter systems.[7][10] The arylpiperazine scaffold is exceptionally well-suited for designing MTDLs that, for example, combine 5-HT1A/5-HT7 agonism with 5-HT2A antagonism, a profile hypothesized to treat the core symptoms of ASD.[6][10]

Neuroprotective Arylpiperazines: A Novel Therapeutic Strategy

A growing body of evidence suggests that neuroinflammation and oxidative stress contribute to the pathology of neurodegenerative and psychiatric disorders.[2] Recent research has focused on incorporating antioxidant and neuroprotective properties into the arylpiperazine scaffold.[7][29] By designing molecules that not only modulate neurotransmitter receptors but also protect neurons from oxidative damage, researchers aim to develop disease-modifying therapies rather than purely symptomatic treatments.[30] For example, some novel derivatives have shown the ability to protect neuronal cell lines (e.g., SH-SY5Y) from H2O2-induced toxicity, demonstrating a promising new therapeutic avenue.[2][30]

Future Perspectives in Arylpiperazine Research

The future of arylpiperazine research lies in achieving greater receptor subtype selectivity and designing compounds with precisely tailored functional activities (e.g., biased agonism, where a ligand activates only a subset of a receptor's signaling pathways). The integration of computational chemistry, structural biology (cryo-EM), and advanced pharmacological assays will continue to drive the rational design of next-generation neuropharmacological agents with superior efficacy and safety profiles.

Part 6: References

-

Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. (2024). MDPI. [Link]

-

Forced Swim Test in Mice. (2015). Columbia University IACUC. [Link]

-

Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. (n.d.). PMC. [Link]

-

The Mouse Forced Swim Test. (n.d.). PMC. [Link]

-

In silico methods to assess CNS penetration of small molecules. (n.d.). FENS. [Link]

-

metabolic stability in liver microsomes. (n.d.). Mercell. [Link]

-

Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. (2021). Frontiers in Behavioral Neuroscience. [Link]

-

GTPγS Binding Assay. (n.d.). Creative Bioarray. [Link]

-

Forced Swim Test v.3. (n.d.). University of Notre Dame IACUC. [Link]

-

Forced swim test in rodents. (2021). NC3Rs. [Link]

-

The impact of spacer structure on 5-HT7 and 5-HT1A receptor affinity in the group of long-chain arylpiperazine ligands. (2004). PubMed. [Link]

-

Strategies to assess blood-brain barrier penetration. (2008). PubMed. [Link]

-

GTPγS Binding Assays. (2012). NCBI Bookshelf. [Link]

-

Microsomal Stability. (n.d.). Evotec. [Link]

-

Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. (n.d.). PMC. [Link]

-

In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. [Link]

-

Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. [Link]

-

The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. (2022). Frontiers in Medicine. [Link]

-

Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (2024). Journal of Medicinal Chemistry. [Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). PubMed. [Link]

-

Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. [Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). MDPI. [Link]

-

Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. (2021). ACS Chemical Neuroscience. [Link]

-

Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (n.d.). PubMed Central. [Link]

-

Neuroprotective properties of arylpiperazine-sulphonamides in in vitro models of Parkinson's disease. (2023). University of Hertfordshire Research Profiles. [Link]

-

A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models. (2024). PubMed. [Link]

-

Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022). Frontiers in Chemistry. [Link]

-

Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. (2021). University of Bari Aldo Moro. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

-

Synthesis, Characterization, and Antipsychotic Evaluation of Some Aryl Piperazine Congeners. (n.d.). SlideShare. [Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). ResearchGate. [Link]

-

Synthesis of 4‐Arylpiperazine Derivatives of Moclobemide: Potential Antidepressants with a Dual Mode. (2011). Repositorio UC. [Link]

-

Structure-Activity Relationships and Therapeutic Potentials of 5-HT7 Receptor Ligands: An Update. (2018). PubMed. [Link]

-

Human 5-HT1A Receptor Membrane Preparation. (n.d.). GenScript. [Link]

-

Radioligand binding methods: practical guide and tips. (n.d.). Scite.ai. [Link]

Sources

- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties | MDPI [mdpi.com]

- 3. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ricerca.uniba.it [ricerca.uniba.it]

- 11. scite.ai [scite.ai]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Assay in Summary_ki [bindingdb.org]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The impact of spacer structure on 5-HT7 and 5-HT1A receptor affinity in the group of long-chain arylpiperazine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mttlab.eu [mttlab.eu]

- 22. mercell.com [mercell.com]

- 23. nuvisan.com [nuvisan.com]

- 24. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]

- 26. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 27. Forced swim test in rodents | NC3Rs [nc3rs.org.uk]

- 28. animal.research.wvu.edu [animal.research.wvu.edu]

- 29. A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

Methodological & Application

Application Note: N-alkylation of 1-(2-chlorophenyl)piperazine with Hexyl Bromide

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Arylpiperazines in Medicinal Chemistry

The N-arylpiperazine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of therapeutic agents. Its unique structural and physicochemical properties, including its ability to form multiple hydrogen bonds and its acid-base characteristics, make it an essential pharmacophore in drug design. Derivatives of N-arylpiperazines have demonstrated a broad spectrum of biological activities, including antiviral, antibacterial, anticancer, and antifungal properties. The N-alkylation of the second nitrogen atom of the piperazine ring is a common and effective strategy to modulate the pharmacological profile of these molecules, influencing their potency, selectivity, and pharmacokinetic properties.

This application note provides a comprehensive, in-depth technical guide for the N-alkylation of 1-(2-chlorophenyl)piperazine with hexyl bromide, yielding 1-(2-chlorophenyl)-4-hexylpiperazine. This transformation is a classic example of a nucleophilic substitution reaction, a fundamental process in organic synthesis.

Reaction Principle: A Nucleophilic Substitution Approach

The N-alkylation of 1-(2-chlorophenyl)piperazine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine nitrogen of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of hexyl bromide. The presence of a non-nucleophilic base, such as potassium carbonate, is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction, thereby preventing the protonation of the piperazine nitrogen and ensuring the progression of the reaction.

Reaction Scheme:

Figure 1: General reaction scheme for the N-alkylation.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 1-(2-chlorophenyl)-4-hexylpiperazine.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 1-(2-chlorophenyl)piperazine | 39512-50-0 | C₁₀H₁₃ClN₂ | 196.68 | Starting Material |

| Hexyl Bromide | 111-25-1 | C₆H₁₃Br | 165.07 | Alkylating Agent |

| Anhydrous Potassium Carbonate | 584-08-7 | K₂CO₃ | 138.21 | Base |

| Acetonitrile (anhydrous) | 75-05-8 | C₂H₃N | 41.05 | Solvent |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Eluent |

| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃ | 84.01 | Quenching Agent |

| Brine (Saturated NaCl Solution) | N/A | NaCl | 58.44 | Washing Agent |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |

| Round-bottom flask | N/A | N/A | N/A | Reaction Vessel |

| Reflux condenser | N/A | N/A | N/A | Reaction Apparatus |

| Magnetic stirrer and stir bar | N/A | N/A | N/A | Agitation |

| Separatory funnel | N/A | N/A | N/A | Extraction |

| Rotary evaporator | N/A | N/A | N/A | Solvent Removal |

| Thin-Layer Chromatography (TLC) plates | N/A | N/A | N/A | Reaction Monitoring |

Experimental Procedure

Application Notes and Protocols for Receptor Binding Assays of 1-(2-Chlorophenyl)-4-hexylpiperazine and Related Phenylpiperazine Analogs

Introduction: Unveiling the Therapeutic Potential of Phenylpiperazines

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds with diverse therapeutic applications. 1-(2-Chlorophenyl)-4-hexylpiperazine belongs to this important class of molecules. While the specific receptor profile of the hexyl derivative is a subject of ongoing investigation, related chlorophenylpiperazine compounds are known to interact with a variety of neurotransmitter receptors, including serotonin (5-HT), dopamine, and adrenergic receptors.[1] Notably, many phenylpiperazine derivatives exhibit significant affinity for sigma receptors (σ1 and σ2), which are unique intracellular chaperone proteins implicated in a range of neurological and psychiatric disorders.[2][3]

Receptor binding assays are a cornerstone of pharmacological research and drug discovery, providing a direct measure of the affinity of a compound for a specific receptor.[2] These assays are crucial for elucidating the mechanism of action, determining structure-activity relationships, and identifying potential therapeutic candidates. This document provides a comprehensive guide to the principles and protocols for conducting receptor binding assays for 1-(2-Chlorophenyl)-4-hexylpiperazine and its analogs, with a particular focus on the sigma-1 receptor as a representative target.

Core Principles of Receptor Binding Assays

Receptor binding assays quantify the interaction between a ligand (the test compound) and a receptor. The most common format is a competitive binding assay, where the test compound's ability to displace a high-affinity radiolabeled ligand from the receptor is measured.[2] The key parameters derived from these assays are the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and the Ki (the inhibitory constant, which represents the affinity of the test compound for the receptor).[4][5]

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for a competitive radioligand binding assay.

Caption: General workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptor

This protocol provides a framework for determining the binding affinity of 1-(2-Chlorophenyl)-4-hexylpiperazine for the sigma-1 receptor using [³H]-(+)-pentazocine as the radioligand.

Materials and Reagents

-

Receptor Source: Guinea pig brain membranes are a rich source of sigma-1 receptors.[6] Alternatively, cell lines overexpressing the human sigma-1 receptor can be used.

-

Radioligand: [³H]-(+)-pentazocine (specific activity ~40-60 Ci/mmol).

-

Test Compound: 1-(2-Chlorophenyl)-4-hexylpiperazine, dissolved in a suitable solvent like DMSO.

-

Non-specific Binding (NSB) Determinate: Haloperidol (10 µM final concentration), a high-affinity sigma-1 ligand, is used to define non-specific binding.[6]

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0.

-

Filtration System: Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester.[2]

-

Scintillation Cocktail and Scintillation Counter .

Step-by-Step Methodology

1. Membrane Preparation

-

Homogenize fresh or frozen guinea pig brains (or cell pellets) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[7]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh, ice-cold lysis buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

-

Store membrane aliquots at -80°C until use.

2. Assay Setup

-

In a 96-well plate or individual microcentrifuge tubes, set up the following reactions in triplicate:

-

Total Binding: Assay buffer, [³H]-(+)-pentazocine, and membrane preparation.

-

Non-specific Binding (NSB): Assay buffer, [³H]-(+)-pentazocine, excess haloperidol (10 µM), and membrane preparation.

-

Test Compound: Assay buffer, [³H]-(+)-pentazocine, varying concentrations of 1-(2-Chlorophenyl)-4-hexylpiperazine, and membrane preparation.

-

-

The final assay volume is typically 200-250 µL.[7] The concentration of [³H]-(+)-pentazocine should be close to its Kd value for the sigma-1 receptor (typically 1-5 nM).

3. Incubation

-

Incubate the assay plate at 37°C for 90 minutes to allow the binding reaction to reach equilibrium.[6] Gentle agitation during incubation can be beneficial.

4. Filtration

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[2] The filters will trap the membranes with bound radioligand, while the unbound radioligand passes through.

-

Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

5. Radioactivity Measurement

-